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Abstract
This technical guide provides a comprehensive overview of 1-(3-chloroquinolin-6-
yl)ethanone, a key heterocyclic building block in medicinal chemistry. This document

synthesizes available information on its chemical identity, physicochemical properties, a

plausible synthetic route based on established organic chemistry principles, and its potential

applications in drug discovery and development. Safety and handling precautions are also

detailed. While this compound holds significant potential as a synthetic intermediate, it is

important to note that detailed experimental data on its properties and synthesis are not

extensively published in publicly accessible literature, reflecting its status as a specialized

research chemical.

Introduction and Chemical Identity
1-(3-Chloroquinolin-6-yl)ethanone is a substituted quinoline derivative. The quinoline scaffold

is a prominent heterocyclic motif found in a wide array of natural products and synthetic

compounds with diverse pharmacological activities, including antimicrobial, anticancer, and
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anti-inflammatory properties.[1][2] The presence of a chlorine atom at the 3-position and an

acetyl group at the 6-position of the quinoline ring offers versatile handles for further chemical

modification, making 1-(3-chloroquinolin-6-yl)ethanone a valuable starting material for the

synthesis of novel bioactive molecules.

Table 1: Chemical Identity of 1-(3-Chloroquinolin-6-yl)ethanone[3]

Identifier Value

IUPAC Name 1-(3-chloroquinolin-6-yl)ethanone

CAS Number 1635407-48-5

Molecular Formula C₁₁H₈ClNO

Molecular Weight 205.64 g/mol

Canonical SMILES CC(=O)C1=CC=C2N=CC(Cl)=CC2=C1

InChI
InChI=1S/C11H8ClNO/c1-7(14)8-2-3-11-9(4-

8)5-10(12)6-13-11/h2-6H,1H3

InChI Key IWBYBZUSHRYGCA-UHFFFAOYSA-N

Physicochemical Properties
Detailed experimental data on the physicochemical properties of 1-(3-chloroquinolin-6-
yl)ethanone are not readily available in the surveyed literature. However, based on its

structure—a solid aromatic ketone—the following properties can be predicted.

Table 2: Predicted Physicochemical Properties of 1-(3-Chloroquinolin-6-yl)ethanone
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Property
Predicted
Value/Characteristic

Rationale

Appearance
White to off-white or pale

yellow solid

Typical for small aromatic

ketones.

Melting Point
Expected to be a solid with a

defined melting point.

Aromatic ketones of similar

molecular weight are typically

solids at room temperature.

Boiling Point
High boiling point, likely >300

°C at atmospheric pressure.

Aromatic ketones exhibit high

boiling points due to their

polarity and molecular weight.

Solubility

Likely soluble in common

organic solvents (e.g.,

dichloromethane, chloroform,

ethyl acetate, acetone,

DMSO). Sparingly soluble in

non-polar solvents (e.g.,

hexanes) and water.

The polar ketone and quinoline

nitrogen would confer solubility

in polar organic solvents, while

the largely aromatic structure

would limit aqueous solubility.

pKa
The quinoline nitrogen is

weakly basic.

The electronegativity of the

chlorine atom and the electron-

withdrawing nature of the

acetyl group would decrease

the basicity of the quinoline

nitrogen compared to

unsubstituted quinoline.

Synthesis and Mechanism
A plausible and widely utilized method for the synthesis of aryl ketones such as 1-(3-
chloroquinolin-6-yl)ethanone is the Friedel-Crafts acylation. This reaction involves the

electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl halide or

anhydride, in the presence of a Lewis acid catalyst.

Proposed Synthetic Pathway: Friedel-Crafts Acylation
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The synthesis of 1-(3-chloroquinolin-6-yl)ethanone can be envisioned via the Friedel-Crafts

acylation of 3-chloroquinoline with acetyl chloride or acetic anhydride. Aluminum chloride

(AlCl₃) is a common and effective Lewis acid catalyst for this transformation.
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Reactants Reagents

Product

3-Chloroquinoline

1-(3-Chloroquinolin-6-yl)ethanone

Acetyl Chloride / Acetic Anhydride AlCl₃ (Lewis Acid)

Catalyst

Inert Solvent (e.g., CS₂, Nitrobenzene)

Reaction Medium

Step 1: Formation of Acylium Ion

Step 2: Electrophilic Attack

Acylium ion attacks quinoline ring

Step 3: Deprotonation

Formation of sigma complex

1-(3-Chloroquinolin-6-yl)ethanone

Restoration of aromaticity
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Click to download full resolution via product page

Caption: Mechanistic steps of Friedel-Crafts acylation.

Experimental Protocol (Hypothetical)
While a specific protocol for this compound is not readily available, a general procedure for a

Friedel-Crafts acylation of a quinoline derivative would be as follows:

Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, a

dropping funnel, and a nitrogen inlet, add an inert solvent (e.g., carbon disulfide or

nitrobenzene) and the Lewis acid catalyst, aluminum chloride.

Addition of Acylating Agent: Cool the mixture in an ice bath and add acetyl chloride dropwise

via the dropping funnel with stirring.

Addition of Substrate: After the formation of the acylium ion complex, add a solution of 3-

chloroquinoline in the same solvent dropwise at a low temperature.

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat

to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography

(TLC).

Work-up: After completion, cool the reaction mixture and carefully pour it onto a mixture of

crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride

complex.

Extraction and Purification: Separate the organic layer and extract the aqueous layer with a

suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic

layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure. The crude product can then be purified by column chromatography on silica gel or

by recrystallization. [4]

Applications in Drug Development
1-(3-Chloroquinolin-6-yl)ethanone serves as a versatile intermediate in the synthesis of more

complex molecules with potential therapeutic applications. The acetyl group and the chloro
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substituent provide reactive sites for a variety of chemical transformations.

Modification of the Acetyl Group: The ketone functionality can be reduced to an alcohol,

converted to an amine via reductive amination, or used as a handle for the construction of

other heterocyclic rings, such as pyrazoles or pyrimidines. These transformations are crucial

for generating libraries of compounds for biological screening. [5]* Nucleophilic Aromatic

Substitution of the Chloro Group: The chlorine atom at the 3-position can be displaced by

various nucleophiles, such as amines, thiols, or alcohols, to introduce further diversity into

the quinoline scaffold.

Building Block for Bioactive Molecules: The quinoline core is a well-established

pharmacophore. Derivatives of 2-chloroquinoline have shown potential as antimicrobial

agents. [1]By using 1-(3-chloroquinolin-6-yl)ethanone as a starting material, medicinal

chemists can explore novel chemical space around this privileged scaffold in the search for

new drugs.

Spectroscopic Characterization
While the complete and assigned spectroscopic data for 1-(3-chloroquinolin-6-yl)ethanone
are not available in the searched literature, the expected spectral features can be predicted

based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data
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Technique Expected Features

¹H NMR

- A singlet for the methyl protons of the acetyl

group (around δ 2.5-2.8 ppm).- Aromatic protons

on the quinoline ring, appearing as multiplets

and doublets in the downfield region (δ 7.5-9.0

ppm). The proton at the 2-position and the 4-

position would likely be singlets or sharp

doublets.

¹³C NMR

- A signal for the carbonyl carbon of the acetyl

group (around δ 195-200 ppm).- A signal for the

methyl carbon of the acetyl group (around δ 25-

30 ppm).- Multiple signals in the aromatic region

(δ 120-150 ppm) corresponding to the carbons

of the quinoline ring. The carbon bearing the

chlorine atom would be shifted downfield.

IR Spectroscopy

- A strong absorption band for the C=O stretch

of the ketone (around 1680-1700 cm⁻¹).- C-H

stretching vibrations for the aromatic and methyl

protons (around 2900-3100 cm⁻¹).- C=C and

C=N stretching vibrations of the quinoline ring

(in the region of 1400-1600 cm⁻¹).- A C-Cl

stretching vibration (typically in the fingerprint

region, <800 cm⁻¹).

Mass Spectrometry

- A molecular ion peak (M⁺) corresponding to

the molecular weight of the compound (m/z

205).- An M+2 peak with approximately one-

third the intensity of the M⁺ peak, characteristic

of the presence of a single chlorine atom.-

Fragmentation patterns corresponding to the

loss of a methyl group (M-15) and the acetyl

group (M-43).

Researchers synthesizing this compound should perform a full suite of spectroscopic analyses

(¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity. [6][7][8][9]
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Safety and Handling
Based on available safety data for this compound and structurally related chemicals, 1-(3-
chloroquinolin-6-yl)ethanone should be handled with care in a laboratory setting. [10]

Hazard Identification:

Harmful if swallowed.

Causes skin irritation.

Causes serious eye irritation.

May cause respiratory irritation.

Precautionary Measures:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles,

chemical-resistant gloves, and a lab coat.

Avoid inhalation of dust or vapors.

Avoid contact with skin and eyes.

Wash hands thoroughly after handling.

First Aid:

If swallowed: Rinse mouth and seek immediate medical attention.

If on skin: Remove contaminated clothing and wash the affected area with soap and water.

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek medical attention.

If inhaled: Move the person to fresh air and keep them comfortable for breathing.
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For detailed and up-to-date safety information, always refer to the Safety Data Sheet (SDS)

provided by the supplier.

Conclusion
1-(3-Chloroquinolin-6-yl)ethanone is a valuable heterocyclic building block with significant

potential for application in drug discovery and medicinal chemistry. Its substituted quinoline

structure provides multiple points for chemical modification, allowing for the synthesis of

diverse compound libraries for biological screening. While detailed experimental data for this

specific compound are not widely published, its synthesis can be reasonably achieved through

established methods like the Friedel-Crafts acylation. As with any research chemical, proper

safety precautions must be observed during its handling and use. Further research into the

synthesis and applications of this compound is warranted to fully explore its potential in the

development of new therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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